molecular formula C23H22N4O3S2 B2494290 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 1203352-70-8

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2494290
CAS RN: 1203352-70-8
M. Wt: 466.57
InChI Key: SOGAJNJSUJSHKW-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often exhibit significant biological activity, due to the presence of furan, pyridazine, thiazole, and acetamide moieties. These structures are frequently investigated in medicinal chemistry for their potential therapeutic effects.

Synthesis Analysis

Synthesis of compounds with complex moieties like furan, pyridazine, thiazole, and acetamide typically involves multi-step chemical reactions, starting from simple precursors. The process may include condensation reactions, cyclizations, and functional group transformations under controlled conditions to achieve the desired molecular architecture. Studies on similar compounds demonstrate the use of NMR, IR, and single-crystal X-ray diffraction for structural characterization (Hu Jingqian et al., 2016)1.

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using spectroscopic techniques like NMR (nuclear magnetic resonance) and IR (infrared spectroscopy), complemented by single-crystal X-ray diffraction. These methods help in understanding the 3D arrangement of atoms within the molecule and the presence of specific functional groups.

Chemical Reactions and Properties

Compounds containing furan, pyridazine, and thiazole rings can participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their reactivity is influenced by the electronic nature of the functional groups present. The chemical properties are pivotal for designing reactions leading to new compounds with potential biological applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's suitability for further application in chemical and pharmaceutical fields. These properties are typically assessed through experimental measurements and help in guiding the formulation and storage conditions for the compound.

Chemical Properties Analysis

The chemical stability, reactivity towards different reagents, and the potential for undergoing specific transformations are central to understanding the compound's utility. These chemical properties are influenced by the compound's molecular structure and the electronic characteristics of its constituent moieties.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant Activities : A study on the synthesis and evaluation of alpha-acetamido-N-benzylacetamide derivatives, including furan and thiazol groups, demonstrated significant anticonvulsant properties, indicating potential application in seizure management. These compounds showed promising results in the maximal electroshock-induced seizure (MES) test in mice, with certain derivatives providing excellent protection against MES-induced seizures, comparable to phenytoin (Kohn et al., 1993).

  • Antimicrobial and Anticancer Activities : Research on thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole indicated promising antimicrobial activities. These compounds underwent various synthesis routes, with some showing significant effects against bacterial strains (Hassan, 2007). Additionally, 5-methyl-4-phenyl thiazole derivatives were synthesized and evaluated as anticancer agents, revealing potential in inhibiting tumor growth, particularly against human lung adenocarcinoma cells (Evren et al., 2019).

  • Anti-Diabetic Agents : A novel series of bi-heterocyclic compounds, including thiazole and oxadiazol derivatives, were synthesized and showed potent inhibitory activity against α-glucosidase enzyme, highlighting their potential as anti-diabetic agents (Abbasi et al., 2020).

Computational and Structural Analysis

  • Theoretical Studies and Molecular Docking : Theoretical investigations and molecular docking studies have been applied to similar compounds to understand their reactivity, binding affinities, and potential as drugs. For example, antimalarial sulfonamides were explored for their utility against COVID-19 through computational calculations and molecular docking, providing insights into their reactivity and interaction with biological targets (Fahim & Ismael, 2021).

Mechanism of Action

properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-16-4-6-17(7-5-16)14-31-23-25-18(15-32-23)13-21(28)24-10-11-27-22(29)9-8-19(26-27)20-3-2-12-30-20/h2-9,12,15H,10-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGAJNJSUJSHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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